Disperse Blue 148
Overview
Description
Disperse Blue 148 is an organic dye belonging to the family of disperse dyes. It is known for its excellent dispersibility and penetration properties, making it suitable for dyeing synthetic fibers, textiles, plastics, and coatings . The compound is characterized by its vibrant blue color, good color fastness, and resistance to washing and light .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Blue 148 is synthesized through a series of chemical reactions involving the condensation of oxidized p-phenylenediamine and benzenesulfonic acid . The process typically involves the following steps:
Condensation Reaction: Oxidized p-phenylenediamine reacts with benzenesulfonic acid under controlled conditions.
Further Reactions: The intermediate product undergoes further reactions to form the final dye compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, ensuring the dye’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions: Disperse Blue 148 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its chemical structure.
Reduction: Reduction reactions can alter the dye’s properties, affecting its color and stability.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in amine derivatives .
Scientific Research Applications
Disperse Blue 148 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Disperse Blue 148 involves its interaction with synthetic fibers at the molecular level. The dye molecules penetrate the fibers and are held in place by physical forces, such as van der Waals forces and hydrogen bonding . This interaction results in the dye’s strong affinity for synthetic materials, leading to vibrant and long-lasting coloration .
Comparison with Similar Compounds
Disperse Blue 106: Known for its use in allergenic testing and similar dyeing properties.
Disperse Blue 124: Commonly used in textile dyeing, with a higher prevalence of textile dermatitis.
Disperse Blue 257: Exhibits different solubility and dyeing properties compared to Disperse Blue 148.
Uniqueness of this compound: this compound stands out due to its excellent dispersibility, vibrant color, and good color fastness. Its unique chemical structure allows for effective penetration and strong affinity for synthetic fibers, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLFTCNAACYPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068725 | |
Record name | C.I. Disperse Blue 148 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-04-0 | |
Record name | Disperse Blue 148 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52239-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Alanine, N-ethyl-N-(4-(2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl)phenyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, N-ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 148 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-ethyl-N-[4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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